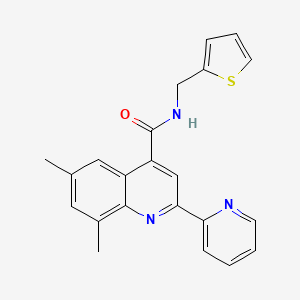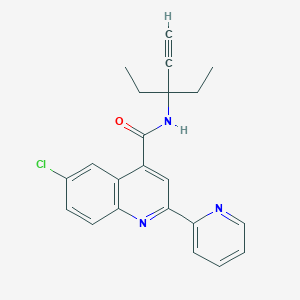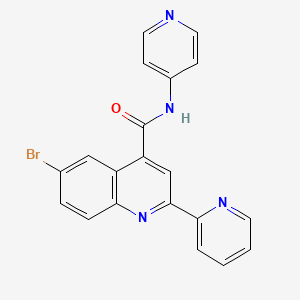
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor commonly used in scientific research. LY294002 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in many cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a potent inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. This compound inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of PIP2 and the subsequent generation of PIP3. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the Akt/mTOR pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This compound also inhibits cell proliferation and migration, leading to the suppression of tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency and specificity as a PI3K inhibitor, which allows for the investigation of PI3K signaling in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, this compound also has limitations, including its potential off-target effects and the need for careful optimization of concentration and exposure time to avoid cytotoxicity.
Zukünftige Richtungen
There are several future directions for the use of 6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide in scientific research. One direction is the investigation of the role of PI3K signaling in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is the development of more potent and selective PI3K inhibitors for potential therapeutic use. Finally, the combination of this compound with other agents, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer treatment.
Wissenschaftliche Forschungsanwendungen
6,8-dimethyl-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is a widely used inhibitor of PI3K in scientific research. PI3K is a crucial signaling enzyme that plays a key role in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. This compound is used to investigate the role of PI3K in these diseases and to develop potential therapeutic strategies.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-10-15(2)21-17(11-14)18(22(26)24-13-16-6-5-9-27-16)12-20(25-21)19-7-3-4-8-23-19/h3-12H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBDBQKPPZREOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)


![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)



![2-[benzyl(methyl)amino]-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3608449.png)

